molecular formula C25H28N8O9S B1673525 Folcysteine CAS No. 8064-47-9

Folcysteine

Cat. No.: B1673525
CAS No.: 8064-47-9
M. Wt: 616.6 g/mol
InChI Key: VYRZTJJEGHJETR-OEFIRVHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Folcysteine is synthesized through the combination of ATCA, TCA, and other compounds under controlled conditions. The synthesis involves the protection of amino acids from metabolic disruption, thereby enhancing their availability in plant tissues . The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the stability and efficacy of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in specialized facilities. The process includes the precise mixing of ATCA, TCA, and folic acid, followed by rigorous quality control measures to ensure consistency and effectiveness. The final product is formulated as a suspension concentrate, which can be easily applied to crops .

Comparison with Similar Compounds

Properties

CAS No.

8064-47-9

Molecular Formula

C25H28N8O9S

Molecular Weight

616.6 g/mol

IUPAC Name

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6.C6H9NO3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-4(8)7-3-11-2-5(7)6(9)10/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);5H,2-3H2,1H3,(H,9,10)/t12-;5-/m00/s1

InChI Key

VYRZTJJEGHJETR-OEFIRVHCSA-N

Isomeric SMILES

CC(=O)N1CSC[C@H]1C(=O)O.C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(C(=O)O)N)S

Canonical SMILES

CC(=O)N1CSCC1C(=O)O.C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folcysteine;  Ergostim;  FOP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Folcysteine
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Reactant of Route 6
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Customer
Q & A

ANone: While the exact mechanism remains unclear, Ergostim, a derivative of L-cysteine and folic acid, appears to influence plant growth and development through multiple pathways. Research suggests it may enhance photosynthesis [, ], promote nutrient uptake [], and improve stress tolerance [].

ANone: Ergostim has been associated with increased leaf production and linear growth in mulberry [], improved germination rates in barbasco [], and enhanced fruit yield and size in apples under certain conditions [].

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